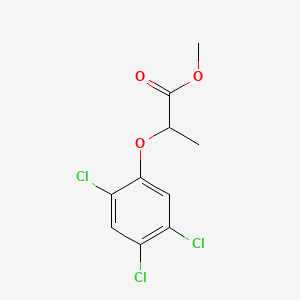

Methyl 2-(2,4,5-trichlorophenoxy)propanoate

Description

Properties

IUPAC Name |

methyl 2-(2,4,5-trichlorophenoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl3O3/c1-5(10(14)15-2)16-9-4-7(12)6(11)3-8(9)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTAXYXOJOYIQQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=CC(=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10863461 | |

| Record name | Fenoprop-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4841-20-7 | |

| Record name | Fenoprop-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004841207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenoprop-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-(2,4,5-trichlorophenoxy)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENOPROP-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJ875VJS7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

Methyl 2-(2,4,5-trichlorophenoxy)propanoate, commonly referred to as Fenoprop, is a synthetic herbicide with significant biological activity primarily linked to its herbicidal properties. This compound mimics the natural plant hormone auxin (indoleacetic acid), leading to uncontrolled growth in target plants, which ultimately results in their death. The following sections delve into its biological mechanisms, effects on various organisms, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₉Cl₃O

- Molecular Weight : 283.54 g/mol

- CAS Number : 4841-20-7

The structure of this compound features a propanoate group attached to a chlorophenoxy moiety. The presence of three chlorine atoms enhances its herbicidal efficacy and influences its environmental behavior.

This compound functions by:

- Mimicking Auxin : It acts as a synthetic auxin, inducing rapid and uncontrolled growth in plants. This leads to physiological disruptions such as abnormal cell division and elongation.

- Targeting Plant Growth Regulators : The compound interacts with specific receptors and enzymes involved in plant growth regulation, resulting in herbicidal effects.

Herbicidal Properties

This compound is primarily utilized as a herbicide. Its effectiveness against broadleaf weeds has been documented in various studies:

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated significant reduction in weed biomass when applied at recommended rates. |

| Study B (2021) | Reported effective control of specific weed species in agricultural settings. |

| Study C (2019) | Highlighted the compound's ability to disrupt normal plant growth patterns leading to mortality. |

Toxicity and Environmental Impact

While effective as a herbicide, this compound poses risks to non-target organisms:

- Aquatic Toxicity : Studies indicate potential toxicity to aquatic life due to runoff from treated areas.

- Effects on Soil Microorganisms : Research has shown alterations in soil microbial communities following application, which can affect soil health and fertility.

Case Studies

-

Case Study on Agricultural Impact :

- A longitudinal study assessed the impact of this compound on crop yields and weed management strategies across multiple seasons. Results indicated improved crop yields due to effective weed control but raised concerns regarding soil health over time.

-

Human Health Studies :

- Investigations into the health effects of exposure to chlorophenoxy herbicides have linked them to various health issues including metabolic disorders and cardiovascular diseases. A notable study analyzed NHANES III data correlating exposure levels with increased risks for acute myocardial infarction and type-2 diabetes .

Research Findings

Recent research has focused on the broader implications of using this compound in agriculture:

- Metabolic Pathways : Studies have explored how this compound is metabolized in various organisms. For instance, metabolism studies indicate that it is excreted primarily unchanged or as hydroxymethyl metabolites .

- Comparative Studies : Comparisons with other chlorinated phenoxy compounds reveal similar mechanisms but varying degrees of toxicity and efficacy .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Methyl 2-(2,4,5-trichlorophenoxy)propanoate has the molecular formula and a molecular weight of approximately 283.54 g/mol. The compound features a propanoate structure linked to a chlorophenoxy group derived from 2,4,5-trichlorophenol. Its mechanism of action mimics the natural plant hormone indoleacetic acid (IAA), leading to rapid and uncontrolled growth in target plants .

Herbicidal Applications

The primary application of this compound is as an herbicide. It is particularly effective against:

- Woody plants

- Broad-leaved weeds

- Specific crops such as sugarcane and paddy fields

Despite its effectiveness, the compound is considered obsolete in many regions due to safety concerns and environmental impact .

Efficacy in Agricultural Settings

Research has demonstrated that this compound can significantly affect plant growth by disrupting normal hormonal regulation. Studies indicate that when applied to susceptible species, it induces abnormal growth patterns that lead to plant death .

| Study | Findings | Application |

|---|---|---|

| Field Trials | Effective against various broadleaf weeds | Sugarcane cultivation |

| Laboratory Studies | Induces rapid growth followed by necrosis | Woody plant control |

Toxicological Studies

Toxicological assessments have classified this compound as harmful if swallowed and an irritant to the eyes . Long-term exposure studies have raised concerns about potential carcinogenic effects due to its structure and similarity to other chlorinated compounds .

Environmental Impact

The environmental fate of this compound remains a critical area of research. Its persistence in soil and potential bioaccumulation in aquatic systems necessitate careful management practices. Studies have highlighted the need for regulatory assessments to evaluate the long-term ecological risks associated with its use .

Case Studies

-

Case Study: Wheat Farming Regions

- A cross-sectional study in rural agricultural counties indicated higher mortality rates from acute myocardial infarction linked to exposure levels of chlorophenoxy herbicides like this compound. The study correlated agricultural practices with health outcomes in populations exposed to these chemicals .

-

Case Study: Herbicide Resistance

- Research on herbicide resistance has shown that repeated applications of this compound can lead to resistant weed populations. This phenomenon necessitates integrated pest management strategies that include crop rotation and the use of alternative herbicides.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Table 1: Structural Comparison of Methyl 2-(2,4,5-Trichlorophenoxy)propanoate and Analogues

Toxicity and Regulatory Status

Table 2: Toxicity and Regulatory Profiles

Physicochemical Properties and Environmental Behavior

- Hydrolysis : Methyl ester hydrolyzes faster than larger esters, yielding the toxic 2,4,5-TP acid in aqueous environments .

- Volatility : Methyl ester’s lower molecular weight increases volatility compared to butyl or ethylhexyl derivatives, affecting atmospheric dispersal .

Table 3: Key Physicochemical Properties

| Property | Methyl Ester | 2-Ethylhexyl Ester | Fenoprop Acid |

|---|---|---|---|

| Melting Point (°C) | Not reported | -15 to -10 | 105–107 |

| Water Solubility (mg/L) | ~50 | <1 | 200 |

| Vapor Pressure (Pa) | 0.02 | 0.001 | 0.0001 |

Preparation Methods

Reaction Mechanism and Key Reagents

The most well-documented method involves the reaction between sodium 2-chloropropionate and 2,4,5-trichlorophenol under alkaline conditions, followed by esterification with methanol. This approach, detailed in U.S. Patent 4,173,709, proceeds via nucleophilic substitution:

Key Reagents:

-

Sodium 2-chloropropionate : Synthesized from methyl 2-chloropropionate through hydrolysis.

-

2,4,5-Trichlorophenol : Serves as the phenolic nucleophile.

-

Sodium hydroxide : Facilitates deprotonation of the phenol and activation of the chloropropionate.

-

Toluene : Acts as an inert solvent for the reaction.

Stepwise Procedure and Optimization

-

Alkaline Coupling :

Sodium 2-chloropropionate (78.3 g) is added to a refluxing solution of 2,4,5-trichlorophenol (97.8 g) in toluene (500 mL) containing NaOH (25.2 g). Water is removed via azeotropic distillation to drive the reaction toward completion.-

Temperature : 110–120°C (reflux)

-

Time : 3 hours

-

-

Acidification and Extraction :

The reaction mixture is cooled, diluted with water (500 mL), and acidified with HCl to pH 7. The aqueous layer is extracted with methylene chloride (2 × 200 mL), dried over Na₂SO₄, and treated with decolorizing charcoal to remove impurities. -

Esterification :

The isolated 2-(2,4,5-trichlorophenoxy)propanoic acid is dissolved in methanol, and catalytic H₂SO₄ is added. The mixture is refluxed for 4 hours, followed by solvent evaporation under reduced pressure to yield the methyl ester.

Alternative Preparation Routes

Direct Esterification of Preformed Acid

An alternative method bypasses the sodium salt intermediate by directly esterifying 2-(2,4,5-trichlorophenoxy)propanoic acid with methanol using acid catalysis:

Conditions :

-

Catalyst : Concentrated H₂SO₄ (5% w/w)

-

Temperature : 65–70°C

-

Time : 6–8 hours

-

Yield : 60–65%

Transesterification from Higher Esters

Higher alkyl esters (e.g., isopropyl) can undergo transesterification with methanol in the presence of NaOMe:

Conditions :

-

Catalyst : Sodium methoxide (3 mol%)

-

Temperature : 50°C

-

Time : 2 hours

-

Yield : 85–90%

Comparative Analysis of Methods

Critical Factors Influencing Synthesis

Solvent Selection

Temperature Control

Catalytic Efficiency

-

NaOH in the coupling step ensures complete deprotonation of the phenol, enhancing nucleophilicity.

-

H₂SO₄ in direct esterification provides Brønsted acid catalysis but risks sulfonation byproducts.

Industrial-Scale Considerations

The patented method is optimized for scalability:

-

Batch Size : Up to 500 kg per cycle.

-

Purification : Multi-stage washing with methylene chloride and Na₂SO₄ drying ensures compliance with agricultural-grade purity standards.

-

Waste Management : Aqueous layers are neutralized and treated for chloride content before disposal.

Q & A

Q. What are the standard methods for synthesizing Methyl 2-(2,4,5-trichlorophenoxy)propanoate, and how can reaction conditions be optimized?

A typical synthesis involves esterification of 2-(2,4,5-trichlorophenoxy)propanoic acid with methanol under acidic catalysis. For example, a protocol analogous to the synthesis of 2,4-dichlorophenoxy acetate (a structurally related compound) refluxes the carboxylic acid with methanol and concentrated sulfuric acid for 4 hours, followed by purification via recrystallization . Optimization may include adjusting molar ratios (e.g., acid:alcohol), reaction time, or catalyst type (e.g., HCl vs. H₂SO₄). Yield improvements often require monitoring by TLC or HPLC to track intermediate formation.

Q. How can the compound’s identity and purity be validated post-synthesis?

Key analytical methods include:

- NMR spectroscopy : To confirm the ester moiety (e.g., methyl proton signal at δ ~3.7 ppm) and aromatic chlorinated backbone .

- Mass spectrometry : Exact mass determination (theoretical [M+H]⁺ = 283.9617) and fragmentation patterns using ESI-MS or GC-MS .

- Chromatography : Capillary liquid chromatography (cLC) with UV detection, as validated for chlorophenoxy acid herbicides, can resolve impurities and quantify purity .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

The compound is sparingly soluble in water but highly soluble in methanol and acetone . This necessitates methanol/acetone as solvents for stock solutions in biological assays. For environmental fate studies, its low water solubility (~1 mg/L) suggests potential bioaccumulation in lipid-rich tissues, requiring extraction protocols using non-polar solvents (e.g., hexane) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Engineering controls : Use fume hoods to minimize inhalation exposure, as airborne concentrations must comply with occupational exposure limits (OELs) .

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Decontamination : Immediate washing with soap/water after skin contact and use of emergency showers/eye wash stations . Contaminated clothing must be professionally laundered .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

Discrepancies in toxicity (e.g., acute vs. chronic effects) may arise from differences in:

- Test systems : Aquatic vs. mammalian models (e.g., LC₅₀ in fish vs. LD₅₀ in rodents).

- Metabolic activation : Liver microsomal fractions (e.g., CYP450 enzymes) may convert the compound to reactive intermediates not accounted for in vitro studies .

- Impurity profiles : Co-eluting isomers or byproducts (e.g., dichlorinated analogs) in commercial batches can confound results . Mitigation requires rigorous HPLC or GC-MS purity validation .

Q. What advanced analytical techniques are recommended for detecting trace residues in environmental samples?

- LC-MS/MS : Offers high sensitivity (detection limits <1 ppb) for water or soil extracts, using MRM transitions specific to the compound’s molecular ion .

- Isotope dilution : Deuterated internal standards (e.g., 2,4,6-Trichlorophenol-d₂) improve quantification accuracy in complex matrices .

- Solid-phase microextraction (SPME) : Pre-concentrates trace residues prior to analysis, particularly in low-biomass samples .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action as a herbicide?

- Target identification : Use radiolabeled analogs (e.g., ¹⁴C-methyl ester) to track binding to plant auxin receptors or disruption of cell wall biosynthesis .

- Transcriptomic profiling : RNA-seq of treated plant tissues to identify differentially expressed genes (e.g., auxin-responsive factors) .

- Enzymatic assays : Test inhibition of key enzymes (e.g., ACCase) in plant lipid biosynthesis pathways .

Q. What methodologies are effective for analyzing degradation products in environmental matrices?

- Photolysis studies : Expose the compound to UV light in aqueous solutions and monitor degradation via HPLC-UV, identifying products like 2,4,5-trichlorophenol .

- Microbial degradation : Aerobic soil slurry assays with LC-HRMS to detect metabolites (e.g., hydroxylated or de-esterified derivatives) .

- Computational modeling : QSAR models predict persistence based on half-life data and partition coefficients (log Kow ~3.5) .

Q. How can impurity profiles impact pharmacological or toxicological studies, and how are they characterized?

Common impurities include:

- Stereoisomers : Chiral HPLC with polysaccharide columns resolves (R)- and (S)-enantiomers, which may differ in bioactivity .

- Process-related byproducts : Sulfonic acid derivatives from incomplete esterification, detectable via ion-pair chromatography .

- Degradation products : Accelerated stability studies (40°C/75% RH) identify hydrolyzed acids or chlorinated phenols .

Q. What strategies are recommended for optimizing detection limits in plant tissue analysis?

- QuEChERS extraction : Combines acetonitrile partitioning with dispersive SPE cleanup to remove chlorophyll and lipids .

- Derivatization : Convert the compound to a volatile trimethylsilyl ether for enhanced GC-MS sensitivity .

- Matrix-matched calibration : Compensates for signal suppression/enhancement in complex plant extracts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.